![molecular formula C9H17NO B1323042 (4-Aminobicyclo[2.2.2]Octan-1-yl)methanol CAS No. 105176-66-7](/img/structure/B1323042.png)

(4-Aminobicyclo[2.2.2]Octan-1-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

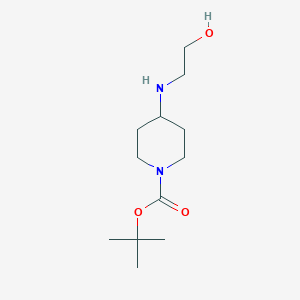

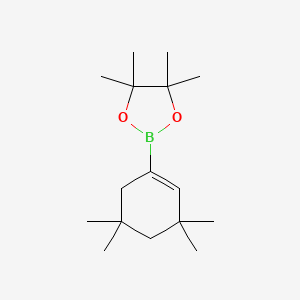

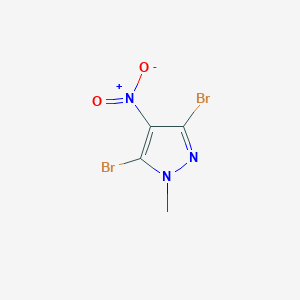

“(4-Aminobicyclo[2.2.2]Octan-1-yl)methanol” is a chemical compound with the molecular formula C9H17NO . It is also known by other names such as “(4-amino-1-bicyclo [2.2.2]octanyl)methanol” and "Bicyclo [2.2.2]octane-1-methanol, 4-amino-" .

Molecular Structure Analysis

The InChI code for “(4-Aminobicyclo[2.2.2]Octan-1-yl)methanol” is "1S/C9H17NO/c10-9-4-1-8(7-11,2-5-9)3-6-9/h11H,1-7,10H2" . This indicates the specific arrangement of atoms in the molecule. The compound also has a Canonical SMILES representation, which is "C1CC2(CCC1(CC2)CO)N" .Physical And Chemical Properties Analysis

“(4-Aminobicyclo[2.2.2]Octan-1-yl)methanol” has a molecular weight of 155.24 g/mol . It has two hydrogen bond donor counts and two hydrogen bond acceptor counts . The compound’s exact mass and monoisotopic mass are both 155.131014166 g/mol . Its topological polar surface area is 46.2 Ų . The compound is a solid at room temperature .Scientific Research Applications

Synthesis of Intermediates

This compound has been used in the synthesis of possible intermediates in chemical reactions, which are then detected using GC-MS methods. This is crucial for understanding reaction mechanisms and optimizing synthesis processes .

Antiprotozoal Activity

Research has shown that derivatives of this compound have been synthesized and investigated for their activity against protozoal infections, such as Trypanosoma b. rhodesiense , which causes East African sleeping sickness, and Plasmodium falciparum , responsible for Malaria tropica .

Anti-Malarial Research

In anti-malarial research, certain esters derived from this compound have shown potent activity surpassing that of chloroquine, a common anti-malarial drug. This highlights its potential as a candidate for new anti-malarial therapies .

Reaction Mechanism Investigation

The compound has been used to investigate reaction mechanisms by synthesizing potential intermediates detected in reaction mixtures, providing insights into complex chemical processes .

Drug Development

Due to its antiprotozoal properties, this compound is being explored for drug development, particularly in the treatment of diseases caused by protozoan parasites .

Chemical Synthesis

It serves as a building block in chemical synthesis, particularly in the formation of bicyclic structures that are prevalent in many bioactive molecules .

MDPI - Investigations on the Formation of 4-Aminobicyclo[2.2.2]-octanones MilliporeSigma - (4-Aminobicyclo[2.2.2]octan-1-yl)methanol Springer - Structural Requirements for the Antiprotozoal Activity Springer - 4-Aminobicyclo[2.2.2]octan-2-yl 4-aminobutanoates with Anti-Malarial Activity

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name |

(4-amino-1-bicyclo[2.2.2]octanyl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c10-9-4-1-8(7-11,2-5-9)3-6-9/h11H,1-7,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMDXCIXGFGTWHC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1(CC2)CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

105176-66-7 |

Source

|

| Record name | {4-aminobicyclo[2.2.2]octan-1-yl}methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(2-Isopropylphenoxy)phenyl]methanol](/img/structure/B1322971.png)

![[3-(4-Fluorophenoxy)propyl]methylamine](/img/structure/B1322990.png)